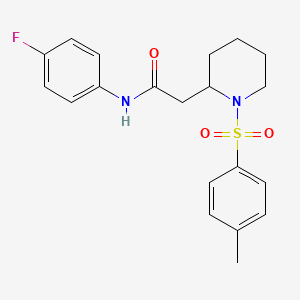![molecular formula C22H25NO5 B2451495 8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one CAS No. 844833-21-2](/img/structure/B2451495.png)
8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as 8-[(Diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one, has a molecular formula of C21H23NO4 . It has an average mass of 353.412 Da and a monoisotopic mass of 353.162720 Da .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C21H23NO4 . Unfortunately, no further details about its molecular structure were found in the search results.Physical And Chemical Properties Analysis
This compound has a molecular formula of C21H23NO4, an average mass of 353.412 Da, and a monoisotopic mass of 353.162720 Da . No additional physical or chemical properties were found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Antiplatelet Activity
Research on 8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one and related compounds has focused on their synthesis and biological activities. A study by Mazzei et al. (1990) involved the synthesis of 2-(diethylamino)-7-ethoxychromone and its analogs through the reaction of 3-ethoxyphenol with 3-(dialkylamino)-3-oxo-propanoic acid ethyl ester. This work aimed to enhance the biological activity of these compounds by modifying their structure, particularly the 4-CO group, leading to the creation of various derivatives, including the 4H-chromenes and 4-thiochromones. The study found that among the compounds tested, 2-(diethylamino)-7-ethoxychromone exhibited the highest in vitro inhibitory activity against human platelet aggregation induced by collagen, ADP, and arachidonic acid. This highlights the potential of such compounds in antiplatelet applications (Mazzei et al., 1990).
Fluorescent Probes and Photophysical Properties
Another area of research is the development of novel fluorescent probes and the study of their photophysical properties. For instance, Padalkar et al. (2015) synthesized three novel fluorescent triazole derivatives from 2-(5-amino-1H-benzimidazol-2-yl)-5-(N,N-diethylamino)phenol and amino-substituted naphthylsulphonic acids. These compounds showed promising absorption and emission characteristics, including blue and green fluorescence in solution, and were thermally stable up to 300°C. The study also conducted theoretical comparisons using DFT and TD-DFT computations to match experimental data, underscoring the potential of these compounds in fluorescence-based applications (Padalkar et al., 2015).
Detection of Bisulfite Anions in Living Cells
In the context of biological sensing, Chen et al. (2017) reported the development of a new type of ratiometric fluorescent probe, APCT, based on 8-(diethylamino)-2-methyl-4-oxo-4H-pyrano[2,3-b]chromen-10-ylium tetrafluoroborate. This probe can detect bisulfite anions in living cells with a detection limit of 6.1 × 10^−7 M, utilizing a Michael-type addition reaction. The probe's response time is approximately 5 minutes, with a noticeable blue shift in fluorescence upon interaction with bisulfite anions, demonstrating its utility in intracellular bisulfite detection (Chen et al., 2017).
Environment-Sensitive Fluorescence
Uchiyama et al. (2006) explored the unusual fluorescence properties of related compounds, particularly focusing on their environmental sensitivity. They discovered that certain fluorophores exhibit almost no fluorescence in aprotic solvents but show strong fluorescence in protic solvents. This characteristic makes them applicable in developing new fluorogenic sensors, demonstrating the versatility of these compounds in sensing applications (Uchiyama et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
8-(diethylaminomethyl)-7-hydroxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-5-23(6-2)13-18-19(24)12-11-17-20(25)21(14(3)27-22(17)18)28-16-9-7-15(26-4)8-10-16/h7-12,24H,5-6,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCKSGJSQLDSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=C(C=C3)OC)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

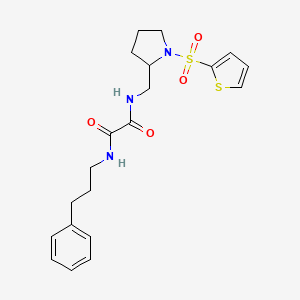

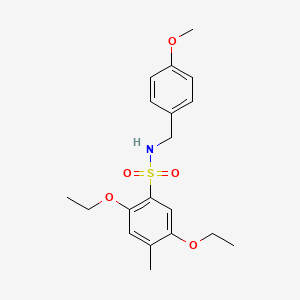
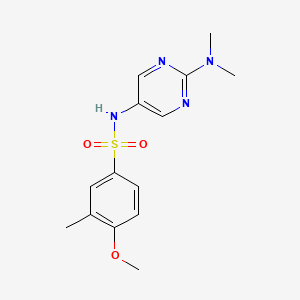
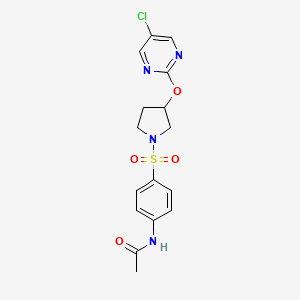
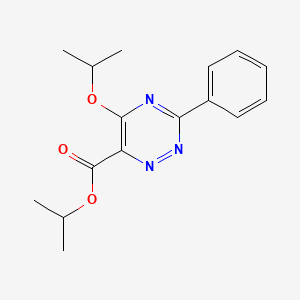
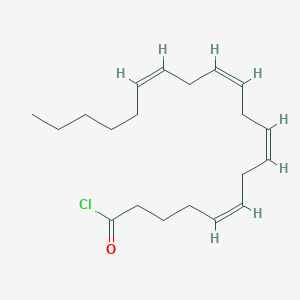
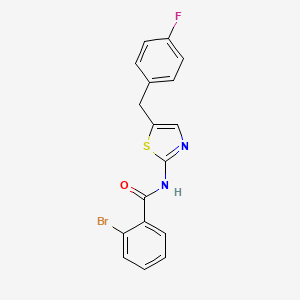
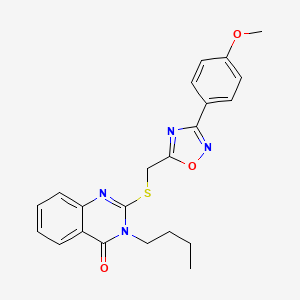

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2451428.png)

![N-cyclopentyl-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2451431.png)
